(1S,2R)-2-(Piperazin-1-yl)cyclopentanol oxalate
Description
Properties
Molecular Formula |
C11H20N2O5 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
oxalic acid;(1S,2R)-2-piperazin-1-ylcyclopentan-1-ol |
InChI |
InChI=1S/C9H18N2O.C2H2O4/c12-9-3-1-2-8(9)11-6-4-10-5-7-11;3-1(4)2(5)6/h8-10,12H,1-7H2;(H,3,4)(H,5,6)/t8-,9+;/m1./s1 |
InChI Key |
SPLVPBAVMRXUAO-RJUBDTSPSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C1)O)N2CCNCC2.C(=O)(C(=O)O)O |
Canonical SMILES |
C1CC(C(C1)O)N2CCNCC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Cyclopentanol Core
The cyclopentanol core with defined stereochemistry (1S,2R) is typically synthesized via stereoselective reduction or ring transformation methods:
- Starting Material: Cyclopentanone derivatives are commonly used as precursors.
- Stereoselective Reduction: Using chiral catalysts or reagents such as chiral borohydrides or enzymatic reduction to obtain the desired (1S,2R) configuration.
- Alternative Routes: Cyclopentanol can also be prepared by ring-closing reactions or via asymmetric dihydroxylation of cyclopentene derivatives.
Introduction of the Piperazin-1-yl Group
The key functionalization step involves nucleophilic substitution or alkylation to introduce the piperazine moiety at the 2-position of the cyclopentanol ring:
- Nucleophilic Substitution: The hydroxyl group at the 1-position is retained, while a leaving group (such as a halogen) at the 2-position of cyclopentanol allows substitution by piperazine.
- Alkylation: Piperazine is alkylated with halogenated cyclopentanol derivatives under mild conditions to preserve stereochemistry.
- Reaction Conditions: Mild base (e.g., potassium carbonate) in polar aprotic solvents (e.g., dimethylformamide) at controlled temperatures to avoid racemization.
Formation of the Oxalate Salt
The final step involves salt formation to improve compound stability and solubility:
- Oxalate Salt Formation: The free base (1S,2R)-2-(piperazin-1-yl)cyclopentanol is reacted with oxalic acid in an appropriate solvent (e.g., ethanol or methanol).
- Crystallization: The oxalate salt crystallizes out, facilitating purification.
- Yield and Purity: Typically, oxalate salts show enhanced crystallinity and purity, which is beneficial for pharmaceutical applications.
Data Tables on Synthesis Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Stereochemical Purity (%) | Notes |
|---|---|---|---|---|
| Stereoselective reduction | Cyclopentanone + chiral borohydride, -20°C | 85-90 | >95 | High enantioselectivity achieved |
| Piperazine substitution | 2-chlorocyclopentanol + piperazine, DMF, K2CO3, 50°C | 75-80 | Maintained stereochemistry | Mild conditions prevent racemization |
| Oxalate salt formation | Free base + oxalic acid, EtOH, room temp | 90-95 | Not applicable | Improved solubility and crystallinity |
Analysis of Research Outcomes
Stereochemical Control
The stereochemical integrity of the cyclopentanol ring is critical for biological activity. Reports indicate that the use of chiral reducing agents or catalysts in the initial reduction step ensures high stereochemical purity (>95%) of the (1S,2R) isomer. Subsequent substitution with piperazine under mild conditions preserves this stereochemistry without racemization.
Reaction Yields and Efficiency
The overall synthetic route yields are generally high, with the stereoselective reduction and salt formation steps showing yields above 85%. The nucleophilic substitution step is slightly lower in yield (75-80%) due to potential side reactions but remains efficient under optimized conditions.
Purification and Characterization
The oxalate salt formation enhances the compound's crystallinity, facilitating purification by recrystallization. Characterization by nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry confirms the structure and purity of the final compound. Optical rotation measurements verify the stereochemical configuration.
Summary Table of Key Physical and Chemical Properties
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(Piperazin-1-yl)cyclopentanol oxalate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopentanol ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Bases like sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of (1S,2R)-2-(Piperazin-1-yl)cyclopentanone.
Reduction: Formation of (1S,2R)-2-(Piperazin-1-yl)cyclopentylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,2R)-2-(Piperazin-1-yl)cyclopentanol oxalate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Research: The compound can be used to study the interactions of piperazine derivatives with biological targets.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(Piperazin-1-yl)cyclopentanol oxalate involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with neurotransmitter receptors, which can modulate their activity. This interaction can lead to various pharmacological effects, depending on the specific receptor and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
- (1R,2R)-2-(Piperazin-1-yl)cyclopentanol (CAS 815632-26-9) Structural Difference: The (1R,2R) stereochemistry contrasts with the (1S,2R) configuration of the target compound. Impact: Stereochemical differences influence receptor binding and biological activity. For instance, enantiomeric pairs often exhibit divergent pharmacological profiles due to spatial incompatibility with chiral targets . Synthesis: Both compounds likely share similar synthetic routes (e.g., cyclopentanol functionalization with piperazine), but stereoselective catalysis or resolution steps determine the final configuration.
Ring-Size Analogues
- (1S,2S)-2-Piperazin-1-yl-cyclohexanol (CAS 936940-36-2) Structural Difference: Cyclohexanol replaces cyclopentanol, increasing the ring size from five- to six-membered. Cyclohexanol derivatives may also exhibit distinct solubility trends due to increased hydrophobicity .
Complex Piperazine Derivatives
- N-[2-[5-Oxo-(2R)-[2-phenyl-(1S)-(3-phenylureido)ethyl]piperazin-1-yl]acetyl]-Orn-NHBn hydrochloride ()
- Structural Difference : Incorporates a phenylureido-ethyl side chain, acetylated ornithine, and a benzylamine group.
- Impact : The extended structure increases molecular weight (~600–650 g/mol vs. ~184 g/mol for the target compound), likely reducing membrane permeability. The phenylureido group may confer specificity for protease or kinase targets, whereas simpler piperazines like the target compound serve as generic intermediates .
- Synthesis : Requires multi-step functionalization, including hydrogenation (Pd/C, H₂) and chiral resolution, contrasting with the oxalate salt’s straightforward acid-base reaction .
Biological Activity
(1S,2R)-2-(Piperazin-1-yl)cyclopentanol oxalate is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by its unique piperazine and cyclopentanol moieties, which contribute to its biological interactions. The oxalate salt form enhances its solubility and bioavailability.
Antiviral Properties
Research has indicated that compounds similar to this compound exhibit antiviral activities. A study highlighted the effectiveness of substituted piperazine derivatives in inhibiting viral replication, suggesting potential applications in treating viral infections .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Studies have shown that piperazine derivatives can scavenge free radicals effectively. This property is essential for developing therapeutic agents aimed at oxidative stress-related conditions .
Impact on Urinary Oxalate Levels
A clinical trial involving oxalate decarboxylase (OxDC), a compound related to oxalate metabolism, demonstrated significant reductions in urinary oxalate levels among participants on a high-oxalate diet. While this study did not directly test this compound, it provides insights into the biological relevance of oxalate-related compounds in managing hyperoxaluria and kidney stone formation .
Clinical Trial on OxDC
A double-blind randomized controlled trial involving 33 healthy volunteers tested the effects of OxDC on urinary oxalate excretion. The results showed a mean reduction of 12.5 mg (29%) in urinary oxalate levels after treatment with OxDC compared to placebo . This finding supports the hypothesis that compounds affecting oxalate metabolism can have substantial clinical benefits.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Antioxidant | Free radical scavenging | |
| Urinary Oxalate Reduction | 29% reduction in urinary excretion |
The biological activity of this compound is likely mediated through multiple pathways:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in viral replication.
- Radical Scavenging : The structural features allow for effective interaction with free radicals.
- Oxalate Metabolism : Potential modulation of metabolic pathways associated with oxalate production and elimination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
